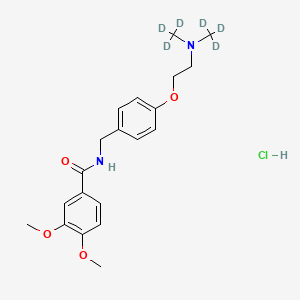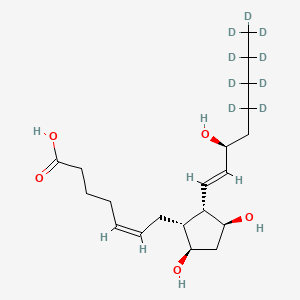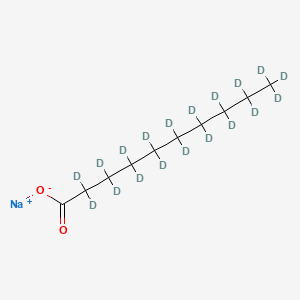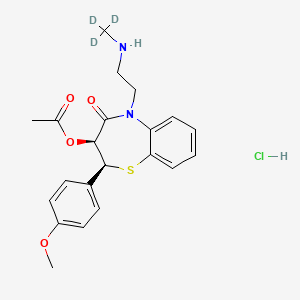
N-Desmethyl Diltiazem-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Diltiazem-d3 Hydrochloride is a metabolite of Diltiazem, an antianginal and antihypertensive pharmaceutical. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diltiazem-d3 Hydrochloride involves the demethylation of Diltiazem. This process typically employs cytochrome P450 (CYP) isoforms such as CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s consistency and purity. Techniques such as liquid chromatography coupled with mass spectrometry (LCMS/MS) are used for quantification and validation .
Analyse Des Réactions Chimiques
Types of Reactions: N-Desmethyl Diltiazem-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve solvents like acetonitrile and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
N-Desmethyl Diltiazem-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.
Biology: Employed in studies involving calcium channel regulation and intracellular calcium release.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and bioavailability of Diltiazem.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
N-Desmethyl Diltiazem-d3 Hydrochloride exerts its effects by inhibiting calcium influx into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to decreased vascular resistance, increased cardiac output, and a slight decrease or no change in heart rate . The compound primarily targets calcium channels, affecting pathways involved in cardiovascular regulation.
Comparaison Avec Des Composés Similaires
Diltiazem: The parent compound, used as an antianginal and antihypertensive agent.
Desacetyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
O-Desmethyl Diltiazem: Formed through O-demethylation of Diltiazem by CYP2D6.
Uniqueness: N-Desmethyl Diltiazem-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological matrices, providing insights into the metabolism and bioavailability of Diltiazem .
Propriétés
Formule moléculaire |
C21H25ClN2O4S |
|---|---|
Poids moléculaire |
440.0 g/mol |
Nom IUPAC |
[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[2-(trideuteriomethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i2D3; |
Clé InChI |
GIYQYIVUHPJUHS-RSHVOGJVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl |
SMILES canonique |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


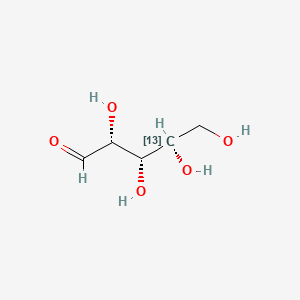





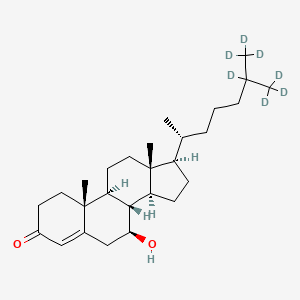
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)

